molecular formula C10H12Cl2 B14381423 1-Chloro-4-(2-chlorobutan-2-yl)benzene CAS No. 88466-24-4

1-Chloro-4-(2-chlorobutan-2-yl)benzene

Cat. No.: B14381423
CAS No.: 88466-24-4
M. Wt: 203.10 g/mol
InChI Key: BFPCTJPOCPSUNE-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chlorobutan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1-chloro group and a 2-chlorobutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chlorobutan-2-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of chlorobenzene with 2-chlorobutane under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of optimized reaction conditions, including temperature control and catalyst regeneration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-chlorobutan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of alcohols or ketones.

    Reduction: Formation of alkanes or other reduced compounds.

Scientific Research Applications

1-Chloro-4-(2-chlorobutan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2-chlorobutan-2-yl)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.

    Pathways Involved: It may modulate biochemical pathways by binding to specific sites, altering enzyme activity, or affecting signal transduction processes.

Comparison with Similar Compounds

  • 1-Chloro-4-(2-chloropropan-2-yl)benzene
  • 1-Chloro-4-(2,2-dicyanoethenyl)benzene
  • 1-Chloro-4-methylbenzene

Uniqueness: 1-Chloro-4-(2-chlorobutan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

88466-24-4

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-4-(2-chlorobutan-2-yl)benzene

InChI

InChI=1S/C10H12Cl2/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3H2,1-2H3

InChI Key

BFPCTJPOCPSUNE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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